molecular formula C22H16N2O3 B2941780 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide CAS No. 106075-33-6

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide

Katalognummer: B2941780
CAS-Nummer: 106075-33-6
Molekulargewicht: 356.381
InChI-Schlüssel: PUQFKVVEGDLOHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative featuring a phthalimide (isoindole-1,3-dione) moiety linked to a benzamide scaffold via a methylene bridge. Its structure combines the aromaticity of the benzamide group with the electron-deficient phthalimide system, making it a candidate for applications in medicinal chemistry, particularly in targeting inflammation or cancer pathways. The compound’s synthesis typically involves coupling reactions between activated phthalimide intermediates and substituted benzoyl chlorides or carboxylic acids, followed by purification via column chromatography .

Eigenschaften

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-6-10-16(11-7-14)23-20(25)15-8-12-17(13-9-15)24-21(26)18-4-2-3-5-19(18)22(24)27/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQFKVVEGDLOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2O3C_{21}H_{20}N_2O_3 with a molecular weight of approximately 348.4 g/mol. The structure features an isoindole moiety, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds with isoindole structures exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that modifications to the benzamide structure can enhance its potency against cancer cells by targeting specific pathways involved in tumor growth and survival .

The proposed mechanisms through which 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and subsequent cell death .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases or modulating Bcl-2 family proteins, which are critical regulators of apoptosis .

Anti-inflammatory Effects

In addition to anticancer properties, benzamide derivatives are also noted for their anti-inflammatory effects. They can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Study 1: Antitumor Efficacy

A recent study investigated the efficacy of a series of isoindole-based compounds in inhibiting tumor growth in xenograft models. The results showed that 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide significantly reduced tumor volume compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Inhibition of Inflammatory Responses

Another study explored the anti-inflammatory properties of this compound in a rat model of arthritis. The administration of the compound resulted in decreased levels of inflammatory cytokines and improved clinical scores compared to untreated groups .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionInhibits DHFR activity
Anti-inflammatoryReduces inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of phthalimide-containing benzamides. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Phthalimide-Benzamide Derivatives

Compound Name Substituents on Benzamide Phthalimide Linker Position Key Properties/Applications References
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide 4-Methylphenyl Para-position Hypothesized anti-inflammatory/anticancer agent
4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-N-(furan-2-ylmethyl)benzamide (34) Furan-2-ylmethyl Para-position Synthesized as a saccharin derivative; 81% yield via TFA deprotection
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(morpholine-4-sulfonyl)benzamide 4-Chlorophenyl, morpholine-sulfonyl Butyl chain linker Kinase inhibitor candidate; molecular weight 582.07 g/mol
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 6-Methylbenzothiazolyl Acetamide linker Structural analog with potential CNS activity; MW 351.38 g/mol
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide Isopropyl, fluorophenyl Chromenone-pyrazolopyrimidine hybrid Anticancer activity (in vitro); MP 175–178°C

Key Insights from Comparisons

Electron-withdrawing groups (e.g., morpholine-sulfonyl in Compound BB00907) may improve binding to polar enzyme active sites, as seen in kinase inhibitors .

Thermal and Solubility Properties: Derivatives like 4-(4-amino-1-(...)benzamide (Example 53) exhibit higher melting points (175–178°C), suggesting greater crystallinity due to fluorinated aromatic systems, compared to the target compound’s likely lower MP (data unavailable) . Phosphonium analogs (e.g., from ) show solubility in DMF/MeOH mixtures, whereas the target compound’s solubility may depend on the 4-methylphenyl group’s hydrophobicity .

In contrast, N-(4-(3-phenylureido)phenyl)benzamide derivatives () prioritize hydrogen-bonding interactions for anticancer activity, a feature less emphasized in the target compound’s design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.